molecular formula C21H22ClN3O3S B11353169 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11353169
M. Wt: 431.9 g/mol
InChI Key: NCNJKAYSYYPDSI-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C21H22ClN3O3S It is characterized by the presence of a piperidine ring, a chlorophenyl group, a methanesulfonyl group, and a cyanomethyl group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction using a chlorophenyl reagent.

    Attachment of the methanesulfonyl group: This can be done through a sulfonylation reaction using methanesulfonyl chloride.

    Addition of the cyanomethyl group: This step typically involves a nucleophilic substitution reaction using a cyanomethyl reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and cyanomethyl groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of a chloro group, which can affect its reactivity and biological activity.

    1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE:

    1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: The fluorine atom can impact the compound’s stability and interaction with biological targets.

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c22-19-5-1-17(2-6-19)15-29(27,28)25-13-10-18(11-14-25)21(26)24-20-7-3-16(4-8-20)9-12-23/h1-8,18H,9-11,13-15H2,(H,24,26)

InChI Key

NCNJKAYSYYPDSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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